molecular formula C19H20FN3O2S B2604825 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034252-64-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2604825
CAS RN: 2034252-64-5
M. Wt: 373.45
InChI Key: FAGWTUODUUNIEX-UHFFFAOYSA-N
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Description

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives have been found to exhibit a wide spectrum of biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions .

Scientific Research Applications

Antipsychotic Potential and Binding Properties

Research on similar compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has shown potential antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors, unlike clinically available antipsychotic agents. This suggests that derivatives of 1H-pyrazol might offer new pathways for developing antipsychotic medications without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Anti-inflammatory Activity

The synthesis and evaluation of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives have demonstrated significant anti-inflammatory activity. This indicates the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Luminescent Properties for Liquid Crystals

Compounds containing the 4-aryl-1H-pyrazole unit have been developed into supramolecular liquid crystals, exhibiting luminescent properties in the visible region. This highlights the potential of similar compounds for applications in material science, particularly in the development of new luminescent materials for electronic and photonic devices (Moyano et al., 2013).

Antimicrobial Activity

Schiff bases derived from compounds structurally similar to the query have shown promising antimicrobial activity. This suggests a potential research avenue for the development of novel antimicrobial agents, which could be crucial in addressing the growing concern of antibiotic resistance (Puthran et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Some pyrazole derivatives have been found to exhibit biological activity, but the exact mechanism would depend on the specific derivative and its target .

Future Directions

Future research could explore the potential applications of this compound, particularly given the known biological activity of some pyrazole derivatives . Further studies could also investigate its synthesis, properties, and mechanism of action.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-12-8-13(2)23(22-12)17(15-6-7-26-11-15)10-21-19(24)14-4-5-18(25-3)16(20)9-14/h4-9,11,17H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGWTUODUUNIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC(=C(C=C2)OC)F)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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